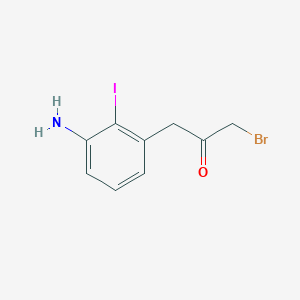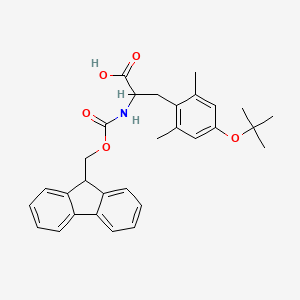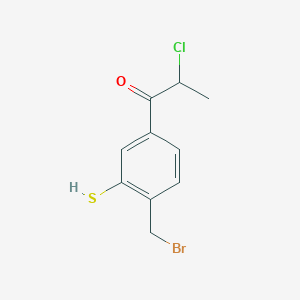
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with three different halogen atoms: chlorine, fluorine, and iodine. This unique combination of substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of halogen atoms onto the benzene ring through electrophilic aromatic substitution.
Alkylation: Attachment of the 3-chloropropyl group via Friedel-Crafts alkylation.
Fluorination and Iodination: Selective introduction of fluorine and iodine atoms using appropriate halogenating agents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-5-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved can vary widely, from signal transduction to metabolic processes, depending on the context of its use.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene can be compared with other halogenated aromatic compounds, such as:
- 1-(3-Chloropropyl)-3-fluoro-5-bromobenzene
- 1-(3-Chloropropyl)-3-fluoro-5-chlorobenzene
- 1-(3-Chloropropyl)-3-fluoro-5-methylbenzene
These compounds share similar structural features but differ in the specific halogen atoms or substituents present. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct reactivity and properties, making it valuable for specific applications where these characteristics are desired.
Propiedades
Fórmula molecular |
C9H9ClFI |
|---|---|
Peso molecular |
298.52 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
Clave InChI |
VIHILTGWRKPVGO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)I)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)






![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)
